3-Bromothioanisole

Physicochemical Property Lipophilicity Extraction Efficiency

3-Bromothioanisole (CAS 33733-73-2) is an organosulfur halogenated compound classified as a 3-halothioanisole derivative. Its molecular formula is C₇H₇BrS, with a molecular weight of 203.10 g/mol.

Molecular Formula C7H7BrS
Molecular Weight 203.1 g/mol
CAS No. 33733-73-2
Cat. No. B020505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothioanisole
CAS33733-73-2
Synonyms2-Bromophenyl Methyl Sulfide
Molecular FormulaC7H7BrS
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESCSC1=CC(=CC=C1)Br
InChIInChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
InChIKeyNKYFJZAKUPSUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromothioanisole (CAS 33733-73-2): Procuring the Meta-Substituted Halothioanisole for Cross-Coupling and Photoacid Synthesis


3-Bromothioanisole (CAS 33733-73-2) is an organosulfur halogenated compound classified as a 3-halothioanisole derivative . Its molecular formula is C₇H₇BrS, with a molecular weight of 203.10 g/mol [1]. Structurally, it features a bromine atom at the meta-position and a methylthio (-SCH₃) group on a phenyl ring, existing at room temperature as a colorless to pale-yellow liquid with a distinct odor [2]. It is a versatile building block in organic synthesis, valued for its dual functionality which enables participation in diverse transformations including palladium-catalyzed cross-couplings and the preparation of photoacids .

3-Bromothioanisole: Why Structural Analogues Cannot Simply Be Substituted in Cross-Coupling and Metallation Protocols


Procurement decisions involving 3-bromothioanisole cannot be simplified to generic halothioanisole substitution. The specific placement of the bromine at the meta-position, relative to the directing methylthio group, dictates both the regiochemical outcome and the efficiency of subsequent transformations . For instance, in metallation reactions, the regiochemistry of deprotonation differs significantly between ortho-, meta-, and para-substituted bromothioanisoles, leading to distinct organometallic intermediates . Furthermore, the electronic and steric environment conferred by the meta-bromo substituent directly impacts its reactivity profile in key applications such as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, compared to its ortho- or para- counterparts [1]. Using a different isomer or a simpler halothioanisole will therefore result in a different product, altered yield, or failure of the reaction pathway altogether.

3-Bromothioanisole (CAS 33733-73-2): A Quantitative Evidence Guide to Its Differentiation from Structural Analogues


Superior LogP for Enhanced Organic Phase Partitioning in Liquid-Liquid Extractions

The higher LogP value of 3-bromothioanisole compared to its oxygen-containing analogue, 3-bromoanisole, directly translates to superior lipophilicity, making it a more advantageous intermediate for reactions or purifications involving non-polar solvents. The calculated LogP for 3-bromothioanisole is 3.17 [1], while 3-bromoanisole (CAS 2398-37-0) has a lower reported LogP of 2.67 [2]. This difference of 0.50 LogP units represents a more than 3-fold increase in partition coefficient favoring the organic phase for 3-bromothioanisole. [3]

Physicochemical Property Lipophilicity Extraction Efficiency

Contrasting Physical State and Melting Point for Streamlined Handling vs. Para-Isomer

Procurement of 3-bromothioanisole offers a distinct logistical and operational advantage over its para-substituted isomer due to its physical state at standard laboratory temperatures. 3-Bromothioanisole is a liquid at room temperature, with a reported density of 1.51 g/mL at 25°C . In contrast, 4-bromothioanisole (CAS 104-95-0) is a solid with a melting point of 38-40°C [1]. This means the para-isomer requires warming prior to dispensing or for use in many automated liquid handling systems, introducing a potential source of error and an additional processing step.

Physical Property Handling Process Chemistry

Distinct Regiochemical Outcomes in Metallation Reactions: A Defining Feature for Selective Functionalization

The choice between 3-bromothioanisole and its ortho- or para- isomers is not a matter of substitution; it dictates the regiochemical course of metallation reactions. A study on the metallation of bromo(alkylthio)benzenes demonstrates that monometallation of 3-bromothioanisole yields products substituted in a specific manner (para, meta, or ortho to the thioether function) that is distinct from the outcomes observed with 2- or 4-bromothioanisole . Furthermore, this study shows that 3-bromothioanisole is a viable substrate for bimetallation, leading to αS,meta-disubstituted products, whereas the regiochemistry for other isomers leads to different disubstituted outcomes .

Regioselectivity Metallation Organometallic Chemistry

Defined Reactivity Profile in Cross-Coupling: A Preferred Substrate for Pd-Catalyzed Transformations

3-Bromothioanisole is specifically cited and utilized as an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Its unique electronic and steric profile, derived from the meta-bromo and methylthio substituents, facilitates efficient carbon-carbon and carbon-heteroatom bond formation . While direct comparative kinetic data with other halothioanisole isomers in these specific reactions are not always published, its repeated and specific use in the literature as a benchmark substrate for these transformations establishes its reliable and predictable reactivity profile, which is a key procurement consideration .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

3-Bromothioanisole (CAS 33733-73-2): Targeted Application Scenarios Validated by Differential Evidence


Automated High-Throughput Experimentation (HTE) and Parallel Synthesis

3-Bromothioanisole is the preferred building block for high-throughput and automated synthesis workflows. Its liquid state at room temperature eliminates the need for pre-warming or solid dispensing systems required for its para-isomer, 4-bromothioanisole . This facilitates precise volumetric transfers using automated liquid handlers, which is essential for the accurate and reproducible preparation of reaction plates in large parallel arrays for medicinal chemistry programs and catalyst screening .

Synthesis of Lipophilic Drug Intermediates and Agrochemicals

When synthetic routes demand intermediates with high lipophilicity for optimal organic phase behavior or to impart desirable ADME properties in a final candidate, 3-bromothioanisole is a superior choice over its oxygen-containing analogue, 3-bromoanisole. Its LogP is 0.50 units higher (3.17 vs. 2.67) [1], representing a >3-fold increase in organic phase partitioning [2]. This property simplifies purification via liquid-liquid extraction and enhances the handling characteristics of downstream intermediates, a key consideration in the scale-up of pharmaceutical and agrochemical synthesis [1].

Synthesis of Regiochemically-Defined Organometallic Intermediates

For researchers requiring precise regiocontrol in the functionalization of thioether-containing aromatic rings, 3-bromothioanisole is the essential starting material. The meta-relationship between the bromine and methylthio groups enables distinct metallation pathways, affording mono- and bimetallated products with substitution patterns (e.g., αS,meta-disubstituted) that are different from those derived from ortho- or para-bromothioanisole isomers . This unique regiochemical outcome is critical for the synthesis of complex molecules where precise positioning of substituents is paramount .

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